8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-3-5-13-6-4-7-14-11-15(20(24)25-18(13)14)19(23)22-17-9-8-12(2)10-16(17)21/h3-4,6-11H,1,5H2,2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYDPNTCFKVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: Starting from a suitable phenol derivative, the chromene core can be synthesized through a cyclization reaction.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Bromination: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H16BrNO3
- Molecular Weight : 398.24994 g/mol
- Structural Features : The presence of a 2-oxo group and a carboxamide functional group contributes to its reactivity and potential biological activity.
Synthesis and Reactivity
The synthesis of 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, utilizing various reagents to introduce the allyl and brominated phenyl groups. The compound's reactivity is influenced by the chromene core, which is known for its fluorescent properties and interactions with biological macromolecules.
Preliminary studies have indicated that compounds containing the chromene structure exhibit a range of biological activities, including:
- Antioxidant Properties : The chromene core may contribute to antioxidant activity, making it a candidate for further research in oxidative stress-related conditions.
- Anticancer Potential : Some derivatives of chromenes have shown promise in inhibiting cancer cell proliferation. The brominated phenyl substituent may enhance this activity through specific interactions with cellular targets.
- Antimicrobial Effects : Studies suggest that similar compounds can exhibit antimicrobial properties, which could be explored further for therapeutic applications.
Applications in Organic Synthesis
The versatility of this compound in organic synthesis allows for the development of novel derivatives with tailored properties. Its unique structural features facilitate:
- Formation of New Chemical Entities : The compound can serve as a building block for synthesizing more complex molecules.
- Modification of Biological Activity : By altering the substituents on the chromene core, researchers can potentially enhance or modify the biological activity of related compounds.
Case Studies and Research Findings
- Interaction Studies : Research has focused on how this compound interacts with various biological macromolecules. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses.
- Comparative Analysis : A comparative study with other structurally similar compounds (e.g., N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide) highlights the unique features of this compound, such as enhanced reactivity due to bromination.
Potential Future Research Directions
Given its promising properties, future research could focus on:
- Elucidating specific mechanisms of action related to its biological activities.
- Exploring its potential as a lead compound in drug development.
- Investigating structure–activity relationships to optimize its efficacy and safety profile.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication or transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin-3-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 3-carboxamide and 8-position. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The allyl group at the 8-position (e.g., target compound vs. Halogenated aryl groups (e.g., 2-bromo-4-methylphenyl, 4-fluorophenyl) introduce electronegative and steric effects, which may influence receptor binding or metabolic stability .
Thermal Stability: Sulfonamide derivatives (e.g., 8-allyl-N-[4-(aminosulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide) exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding involving sulfonamide and carbonyl groups .
Synthetic Accessibility :
- Carboxamide derivatives are typically synthesized via condensation of 2-oxo-2H-chromene-3-carboxylic acid with substituted anilines. The target compound’s bromo-methylphenyl group may require optimized coupling conditions to avoid dehalogenation .
For example, 4-(3-coumarinyl)thiazolin-2-one derivatives showed moderate activity against Mycobacterium tuberculosis H37Rv . Sulfamoylphenyl derivatives (e.g., Compound 12) may exhibit enhanced solubility and target engagement due to hydrogen-bonding capabilities .
Structural and Crystallographic Insights
- Hydrogen Bonding Patterns : The carboxamide and sulfonamide groups in analogs like Compound 12 form robust hydrogen-bonded networks, as analyzed via graph-set theory (e.g., R₂²(8) motifs), contributing to crystalline stability .
- Crystallography : SHELX programs have been widely used to resolve coumarin derivative structures, though crystallographic data for the target compound remains unreported .
Biological Activity
8-Allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features, including a chromene backbone, an allyl group, and a brominated phenyl substituent. This compound has garnered interest due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine atom at the 2-position of the phenyl ring is expected to enhance the compound's electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 398.25 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
Biological Activity
Preliminary studies indicate that compounds with a chromene structure exhibit a range of biological activities. The specific biological mechanisms and therapeutic potential of this compound are still under investigation, but several key activities have been noted:
-
Anticancer Activity :
- Studies suggest that chromene derivatives can inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
- Case Study : In vitro assays demonstrated that similar chromene derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .
-
Antimicrobial Properties :
- The compound has shown potential against various bacterial strains. The presence of the bromine atom may enhance its antimicrobial efficacy by disrupting bacterial cell membranes.
- Research Finding : A study reported that related compounds displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- Chromene derivatives are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Evidence : Research indicated that similar compounds reduced inflammation markers in animal models of arthritis .
The biological activity of this compound likely involves its interaction with biological macromolecules such as enzymes or receptors. The compound's structure allows it to bind to specific sites on these targets, which can modulate various biochemical pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromene core followed by the introduction of the bromo-substituted phenyl group and carboxamide functionality. Various synthetic routes have been explored to optimize yield and purity.
| Synthetic Route | Description |
|---|---|
| Chromene Formation | Initial synthesis from phenolic precursors |
| Bromination | Electrophilic substitution using bromine |
| Carboxamide Formation | Reaction with amides under controlled conditions |
Q & A
Q. What are the recommended synthetic routes for 8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 7-allyl-2-oxo-2H-chromene-3-carboxylic acid with 2-bromo-4-methylaniline. A base (e.g., KCO) in anhydrous DMF facilitates deprotonation and nucleophilic substitution. Key steps include:
- Allylation : Introduce the allyl group via allyl bromide under reflux with KCO in DMF .
- Amide Coupling : Use coupling agents like EDC/HOBt or PyBOP to form the amide bond, followed by purification via silica gel chromatography .
Optimization involves solvent selection (DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:carboxylic acid).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : H/C NMR to confirm allyl (δ 5.1–5.8 ppm) and bromophenyl (δ 7.2–7.6 ppm) groups. IR confirms lactone C=O (1730 cm) and amide N–H (3300 cm).
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves planar chromene systems and intermolecular hydrogen bonds, as seen in related coumarin derivatives .
Q. What preliminary biological activities have been reported for similar coumarin-carboxamide derivatives?
- Methodological Answer : Coumarin-carboxamides exhibit:
- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) via DNA gyrase inhibition .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2) show IC values <10 µM, linked to apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition in RAW 264.7 macrophages (ELISA-based studies) .
Advanced Research Questions
Q. How can regioselective functionalization of the chromene core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Bromination at C-6 using NBS in CCl introduces halogen handles for cross-coupling (Suzuki-Miyaura) .
- O-Alkylation : Protect the lactone oxygen with TMSCl, then alkylate the C-3 carboxylate with propargyl bromide for click chemistry applications .
- Palladium Catalysis : Use Pd(OAc)/Xantphos for C–H activation at C-5, enabling aryl/heteroaryl group installation .
Q. What computational and experimental approaches resolve tautomeric ambiguity in the chromene-carboxamide system?
- Methodological Answer :
- DFT Calculations : Compare energy minima of keto-amine vs. enol-imine tautomers (B3LYP/6-31G* level).
- X-ray Diffraction : Confirm the dominant keto-amine form via bond lengths (C=O at 1.22 Å, C–N at 1.34 Å), as observed in N-(3-bromo-2-methylphenyl) analogs .
- NMR Titration : Monitor pH-dependent shifts in DMSO-d to detect tautomeric equilibria .
Q. How does the 2-bromo-4-methylphenyl substituent influence pharmacological activity compared to other aryl groups?
- Methodological Answer :
- SAR Analysis : Replace the bromophenyl group with chloro-, nitro-, or methoxy-substituted phenyls.
- Activity Trends : Bromine enhances lipophilicity (logP increase by 0.5 units) and π-π stacking in enzyme active sites, improving IC values by 2–3 fold vs. chloro analogs .
- Crystallographic Data : Bromine’s steric bulk alters binding orientation in COX-2 (PDB: 5KIR), reducing off-target effects .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Use acetone/water (7:3) for recrystallization, achieving >90% yield with high purity .
- Additive Engineering : Introduce 1% ethyl acetate to disrupt π-stacking, preventing amorphous solid formation .
- Cryogenic Milling : For polymorph control, mill at -20°C to stabilize the monoclinic P2/c phase observed in related chromenes .
Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?
- Methodological Answer :
- Nitroarene Cyclization : Use Pd/C with HCOH as a CO surrogate to form the chromene core in one pot (80% yield, 24 h) .
- Mechanistic Insight : In situ CO generation reduces nitro intermediates to amines, enabling intramolecular lactonization.
- Optimization : Add 10 mol% NEt to neutralize HBr byproducts, minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
